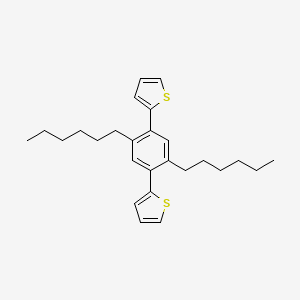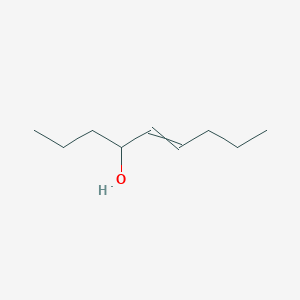
Non-5-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-5-en-4-ol is an organic compound with the molecular formula C9H18O. It is an alcohol with a double bond located at the fifth carbon and a hydroxyl group at the fourth carbon. This compound is part of the broader class of nonenes, which are alkenes with nine carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Non-5-en-4-ol can be synthesized through various methods. One common approach is the hydration of non-5-en-4-yne, where the alkyne undergoes hydration to form the corresponding alcohol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of octenes followed by hydrogenation. This process involves the addition of a formyl group to the double bond of octene, followed by reduction to form the alcohol. Catalysts such as rhodium complexes are often used in this process to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Non-5-en-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to non-5-en-4-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides using reagents such as thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), under reflux conditions.
Major Products
Oxidation: Non-5-en-4-one.
Reduction: Non-5-en-4-amine.
Substitution: Non-5-en-4-chloride or Non-5-en-4-bromide.
Wissenschaftliche Forschungsanwendungen
Non-5-en-4-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Non-5-en-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its reactivity and efficacy .
Eigenschaften
CAS-Nummer |
121440-80-0 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
non-5-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
AGJGJUGBPXOLEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

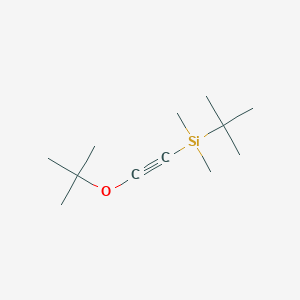
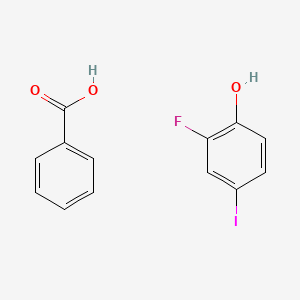
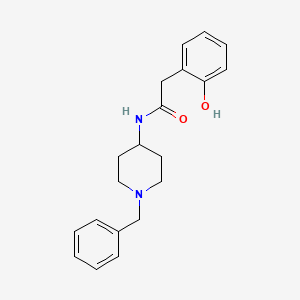
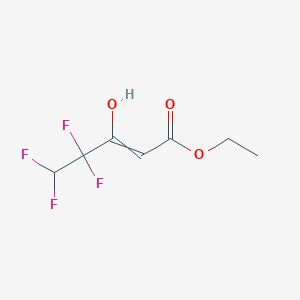
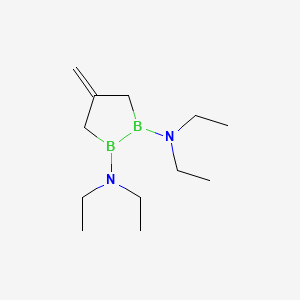
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
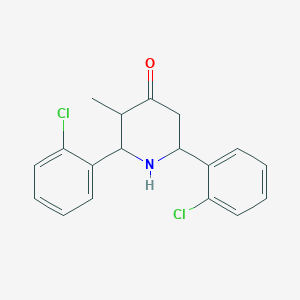
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
